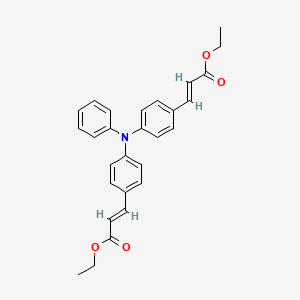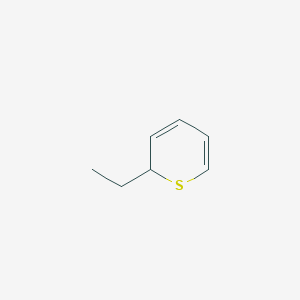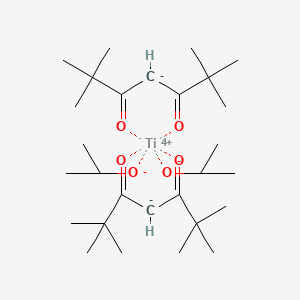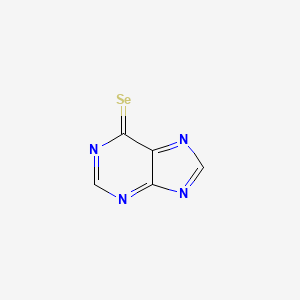
1,4-Dimethyl-1H-indazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-1H-indazol-5-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The compound’s structure consists of a fused benzene and pyrazole ring system, with methyl groups at the 1 and 4 positions and a hydroxyl group at the 5 position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1H-indazol-5-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitroaniline with acetic anhydride followed by reduction and cyclization can yield the desired compound . Transition metal-catalyzed reactions, such as those involving copper or palladium, are also employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
化学反应分析
Types of Reactions
1,4-Dimethyl-1H-indazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5 position can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can target the nitro or carbonyl groups in precursor molecules to facilitate the formation of the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinones, while substitution reactions can introduce various alkyl, aryl, or functional groups at the methyl or hydroxyl positions .
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition, protein interactions, and cellular signaling pathways.
Medicine: Research has shown its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: The compound is utilized in the development of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of 1,4-Dimethyl-1H-indazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication . These interactions can lead to various biological effects, such as apoptosis, anti-inflammatory responses, or antimicrobial activity.
相似化合物的比较
Similar Compounds
1H-Indazole: The parent compound of the indazole family, lacking the methyl and hydroxyl substitutions.
2-Methyl-1H-indazole: Similar structure with a methyl group at the 2 position instead of the 1 and 4 positions.
5-Hydroxy-1H-indazole: Contains a hydroxyl group at the 5 position but lacks the methyl groups.
Uniqueness
1,4-Dimethyl-1H-indazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and the hydroxyl group allows for unique interactions with molecular targets and contributes to its diverse range of applications .
属性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC 名称 |
1,4-dimethylindazol-5-ol |
InChI |
InChI=1S/C9H10N2O/c1-6-7-5-10-11(2)8(7)3-4-9(6)12/h3-5,12H,1-2H3 |
InChI 键 |
ABGFJPYVNBOKBK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1C=NN2C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-Methyl-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B13112206.png)

![2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B13112210.png)
![[1,2,4]Triazino[4,5-a]benzimidazole](/img/structure/B13112211.png)



